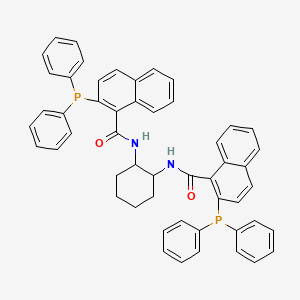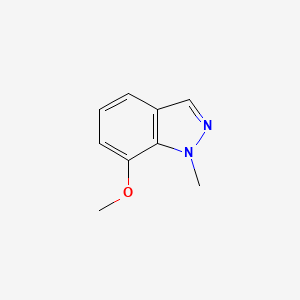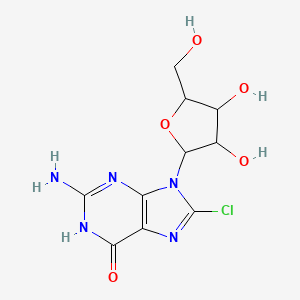
8-Chloro-D-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-D-guanosine is a chlorinated nucleoside derivative of guanosine. It is formed through the chlorination of guanosine, a process that can occur naturally in the body during inflammatory responses. This compound has garnered interest due to its potential biological and chemical properties, particularly in the context of DNA damage and mutagenesis.
Méthodes De Préparation
8-Chloro-D-guanosine can be synthesized through the reaction of guanosine with hypochlorous acid (HOCl). This reaction typically occurs at a neutral pH of 7.4 and involves the use of myeloperoxidase, an enzyme that catalyzes the production of HOCl from hydrogen peroxide (H2O2) and chloride ions (Cl-). The reaction yields this compound along with other chlorinated nucleosides .
Analyse Des Réactions Chimiques
8-Chloro-D-guanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-7,8-dihydroguanosine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hypochlorous acid for chlorination and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 8-oxo-7,8-dihydroguanosine and other modified nucleosides .
Applications De Recherche Scientifique
8-Chloro-D-guanosine has several scientific research applications:
Chemistry: It is used as a probe to study the effects of chlorination on nucleosides and nucleotides.
Biology: It serves as a marker for oxidative stress and inflammation in biological systems.
Mécanisme D'action
The mechanism of action of 8-chloro-D-guanosine involves its incorporation into DNA, where it can cause mutations by promoting G to C transversion mutations. This occurs through the formation of Hoogsteen base pairs between the syn conformer of this compound and the anti conformer of guanine during DNA synthesis. This mutagenic replication can lead to DNA damage and contribute to carcinogenesis .
Comparaison Avec Des Composés Similaires
8-Chloro-D-guanosine can be compared with other similar compounds, such as:
8-oxo-7,8-dihydroguanosine: Another oxidized form of guanosine that is more promutagenic than this compound.
8-nitroguanosine: A nitrated form of guanosine that also results from inflammatory processes.
5-chloro-2’-deoxycytidine: A chlorinated nucleoside similar to this compound but derived from cytidine.
The uniqueness of this compound lies in its specific formation through chlorination and its distinct mutagenic properties compared to other modified nucleosides .
Propriétés
IUPAC Name |
2-amino-8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)
![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
![4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12506235.png)
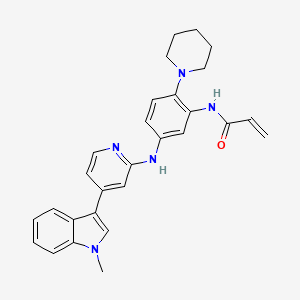

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
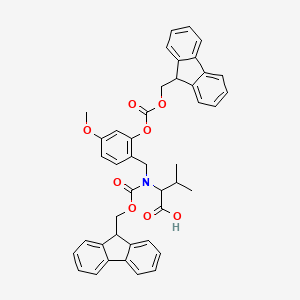
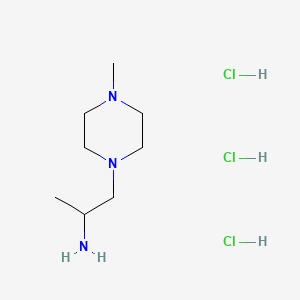
![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)
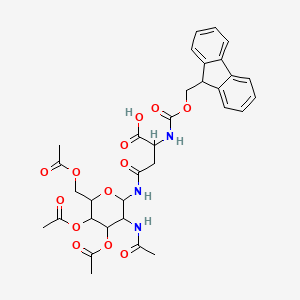
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)
